4-(2-chloroethylamino)benzoic acid

DNA alkylation half-mustard crosslinking

4-(2-Chloroethylamino)benzoic acid (CAS 2045-23-0) is a monofunctional nitrogen mustard derivative—specifically a benzoic acid half-mustard—bearing a single 2-chloroethylamino substituent at the para position of the benzoic acid ring (C9H10ClNO2, MW 199.63 g/mol). The compound is a documented metabolite of the clinical alkylating agent chlorambucil, designated Chlorambucil metabolite M2 in the INTEDE Drug Metabolite database.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 2045-23-0
Cat. No. B14742897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloroethylamino)benzoic acid
CAS2045-23-0
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NCCCl
InChIInChI=1S/C9H10ClNO2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)
InChIKeyUWDKMSKDFPXPAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethylamino)benzoic acid (CAS 2045-23-0): Chemical Identity, Half-Mustard Class, and Procurement-Relevant Characteristics


4-(2-Chloroethylamino)benzoic acid (CAS 2045-23-0) is a monofunctional nitrogen mustard derivative—specifically a benzoic acid half-mustard—bearing a single 2-chloroethylamino substituent at the para position of the benzoic acid ring (C9H10ClNO2, MW 199.63 g/mol) [1]. The compound is a documented metabolite of the clinical alkylating agent chlorambucil, designated Chlorambucil metabolite M2 in the INTEDE Drug Metabolite database [2]. Unlike bifunctional nitrogen mustards that possess two chloroethyl arms and form DNA interstrand crosslinks, this half-mustard contains only one reactive chloroethyl group and alkylates DNA through monoadduct formation, resulting in a fundamentally distinct genotoxic profile [3]. The molecule exhibits a predicted LogP of 2.394 and a topological polar surface area (TPSA) of 49.33 Ų, placing it within favorable drug-like physicochemical space according to both the Pfizer Rule (LogP <3, TPSA <75) and Veber criteria [1].

Why Half-Mustard 4-(2-Chloroethylamino)benzoic acid Cannot Be Replaced by Full Mustard Analogs in Research and Development


The critical and non-substitutable differentiation of 4-(2-chloroethylamino)benzoic acid resides in its monofunctional alkylation mechanism: the presence of exactly one 2-chloroethyl arm renders it incapable of forming DNA interstrand crosslinks, the hallmark lesion of bifunctional nitrogen mustards such as chlorambucil, melphalan, and 4-[bis(2-chloroethyl)amino]benzoic acid (BAM) [1]. This mechanistic distinction produces a diverging genetic toxicology profile—half-mustards preferentially induce transversion point mutations, whereas full mustards generate large deletions and chromosomal aberrations [2]—meaning the compounds are not functionally interchangeable in any assay system where the molecular endpoint depends on crosslink-dependent vs. monoadduct-dependent DNA damage responses. Furthermore, 4-(2-chloroethylamino)benzoic acid is an authentic, characterized metabolite within the chlorambucil metabolic cascade, providing a defined role in ADME and prodrug activation studies that no generic full-mustard analog can replicate [3]. Substituting with a bis-chloroethyl compound would introduce bifunctional crosslinking artifacts and confound metabolite-tracking experiments, rendering comparative interpretation invalid.

Quantitative Differentiation Evidence for 4-(2-Chloroethylamino)benzoic acid (CAS 2045-23-0) Against In-Class Comparators


Monofunctional Alkylation vs. Bifunctional Crosslinking: DNA Interstrand Crosslink Formation Capacity

4-(2-Chloroethylamino)benzoic acid, as a monofunctional half-mustard bearing a single chloroethyl arm, is structurally incapable of forming DNA interstrand crosslinks (ICLs). This contrasts with the bifunctional benzoic acid mustard 4-[bis(2-chloroethyl)amino]benzoic acid (BAM, CAS 1141-37-3), which possesses two chloroethyl arms and forms ICLs. In the broader half-mustard class, direct experimental evidence from the structurally analogous chlorambucil half-mustard (4-[(2-chloroethyl)amino]phenylbutyric acid) confirms that DNA interstrand crosslinking is absent in monofunctional derivatives, while the parent full mustard chlorambucil generates ICLs that dominate the mutagenic spectrum despite representing only a minor fraction of total DNA lesions [1]. The half-mustard's lesions are exclusively monoadducts [1].

DNA alkylation half-mustard crosslinking

Mutational Spectrum Divergence: Transversion Point Mutations vs. Large Deletions

In a direct comparative study, the half-mustard analogue of chlorambucil and chlorambucil itself were evaluated at equitoxic doses (LD90, killing 90% of cells) in CHO-AS52 cells. Both compounds produced comparable increases in mutation frequency—from a background of approximately 9 × 10⁻⁶ to approximately 9 × 10⁻⁵ mutant cells—yet the nature of the mutations diverged fundamentally [1]. The half-mustard produced predominantly transversion point mutations interpretable through known DNA monoadduct chemistry, whereas chlorambucil induced predominantly major deletions, with point mutations identified only in a few clones [1]. Parallel micronucleus assays verified that chlorambucil has a significantly stronger chromosome-breaking capacity than the half-mustard [1].

mutagenesis genetic toxicology mutational signature

Bacterial Mutagenicity in DNA Repair-Deficient vs. Proficient Strains: Differential Pattern of Half-Mustard vs. Full Mustard

A comparative microbial mutagenicity study evaluated chlorambucil, its half-mustard analogue, and mitomycin C across isogenic Salmonella typhimurium strain sets differing in uvrB gene status and plasmid pKM101 presence [1]. The half-mustard was mutagenic in both the DNA repair-deficient uvrB⁻ strains and the repair-proficient uvrB⁺ strains, whereas the crosslinking agents (chlorambucil and mitomycin C) were mutagenic only in the uvrB⁺ strains [1]. This repair-dependence pattern provides a functional signature distinguishing monofunctional from bifunctional alkylators in bacterial screening systems, confirming that crosslink-dependent toxicity masks mutagenicity in repair-deficient backgrounds for full mustards [1].

Ames test mutagenicity screening DNA repair

Physicochemical Property Differentiation: LogP, TPSA, and Drug-Likeness vs. Full Mustard Comparators

4-(2-Chloroethylamino)benzoic acid exhibits a predicted LogP of 2.394 and a TPSA of 49.33 Ų [1], placing it within the favorable drug-like range (LogP 0–3, TPSA <140) [1]. Its LogP is below the Pfizer toxicity threshold of 3.0, and its TPSA is below 75, satisfying the Pfizer Rule for acceptable tolerability [1]. In contrast, the bifunctional analog 4-[bis(2-chloroethyl)amino]benzoic acid (BAM, MW 262.13 g/mol, CAS 1141-37-3) has a higher molecular weight and an additional chloroethyl group that increases lipophilicity and alters hydrogen-bonding capacity [2]. Chlorambucil (MW 304.21 g/mol, CAS 305-03-3) is significantly larger and more lipophilic due to its butyric acid side chain and bis-chloroethyl substitution [2].

physicochemical properties drug-likeness LogP

Defined Metabolic Identity: Chlorambucil Metabolite M2 with Characterized ADME Fate

4-(2-Chloroethylamino)benzoic acid is unequivocally identified as Chlorambucil metabolite M2, formed through oxidative metabolism of the butyric acid side chain of chlorambucil [1]. In rat metabolic disposition studies, ten chlorambucil metabolites were isolated and characterized by mass spectrometry; the majority had undergone oxidation on the butyric acid side chain to yield phenylacetic acid and benzoic acid derivatives, including this compound [1]. This contrasts with the parent drug chlorambucil, which is administered as the intact 4-[bis(2-chloroethyl)amino]phenylbutyric acid prodrug, and with BAM, which is a synthetic derivative without a characterized metabolic pathway in humans [2]. The metabolic origin of 4-(2-chloroethylamino)benzoic acid provides defined pharmacokinetic context: it is a known terminal oxidative metabolite with a characterized formation route, whereas synthetic full mustards lack this metabolic provenance.

drug metabolism chlorambucil metabolite ADME

Scalable Synthesis with Demonstrated Multi-Gram Yield for Procurement Feasibility

An efficient, scalable synthesis of benzoic acid half-mustards—specifically targeting compounds of the same structural class as 4-(2-chloroethylamino)benzoic acid—was reported by Lee and Garbiras in 1994 using a reductive-alkylation approach [1]. The method was demonstrated at a 10-gram scale, confirming that half-mustard benzoic acid derivatives can be produced in multi-gram quantities with high yield, avoiding the more complex and lower-yielding routes typically required for bis-chloroethyl mustards that necessitate iterative alkylation steps [1]. The synthesis of the full mustard BAM, by contrast, requires four steps from p-aminobenzoic acid, including bis-alkylation with ethylene oxide followed by chlorination [2].

synthetic chemistry half-mustard synthesis scale-up

Optimal Application Scenarios for 4-(2-Chloroethylamino)benzoic acid (CAS 2045-23-0) Based on Quantitative Differentiation Evidence


Mechanistic Probe for Monoadduct-Specific DNA Damage Response and Translesion Synthesis Studies

4-(2-Chloroethylamino)benzoic acid serves as a pure monofunctional alkylating agent that generates exclusively DNA monoadducts without interstrand crosslinks [1]. This property is essential for dissecting monoadduct-specific repair pathways (e.g., base excision repair, single-strand break repair) and translesion synthesis polymerase activity, free from the confounding effects of crosslink-dependent double-strand break formation and homologous recombination activation triggered by bifunctional mustards [1]. Researchers studying ATR/ATM signaling bifurcation, PARP activation, or REV1/Pol ζ-dependent mutagenesis can use this compound to isolate the cellular response to monoadducts without crosslink noise.

Certified Analytical Reference Standard for Chlorambucil Metabolism and Pharmacokinetic Studies

As Chlorambucil metabolite M2, 4-(2-chloroethylamino)benzoic acid is an authentic, mass spectrometry-characterized terminal oxidative metabolite of chlorambucil formed via β-oxidation of the butyric acid side chain [2]. It is the appropriate reference standard for LC-MS/MS quantification of chlorambucil metabolites in plasma, urine, and tissue samples from clinical pharmacokinetic studies and therapeutic drug monitoring programs. Its use as a calibration standard ensures accurate quantification of the metabolic fate of chlorambucil in patients undergoing chemotherapy for chronic lymphocytic leukemia and malignant lymphomas [2].

ADEPT Prodrug Design Scaffold with Favorable Physicochemical and Toxicity Profile

The favorable LogP (2.394), low TPSA (49.33 Ų), and acceptable Pfizer and Veber Rule profiles [3] make 4-(2-chloroethylamino)benzoic acid an attractive starting scaffold for antibody-directed enzyme prodrug therapy (ADEPT) design. The carboxylic acid group enables facile conjugation to glutamate or other masking moieties to create inactive prodrugs, while the single chloroethyl arm provides controlled monofunctional reactivity upon enzymatic activation [4]. The low predicted hERG blockade probability (0.039) [3] suggests reduced cardiotoxicity risk compared to more lipophilic full-mustard warheads, supporting its use in targeted cancer prodrug development.

Genetic Toxicology Positive Control for Distinguishing Monofunctional vs. Crosslink-Dependent Mutagenicity

The characteristic mutational signature of half-mustards—predominantly transversion point mutations, mutagenicity in both uvrB⁻ and uvrB⁺ bacterial strains, and limited clastogenicity—makes 4-(2-chloroethylamino)benzoic acid an ideal positive control compound in genetic toxicology screening batteries [1]. It provides a defined monofunctional alkylator benchmark against which novel compounds can be compared to classify their mechanism as monoadduct-dependent or crosslink-dependent, improving the predictive value of early-genotoxicity screening for drug candidates [1].

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